3-methyl-8-(4-pentylpiperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione
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Description
3-methyl-8-(4-pentylpiperazin-1-yl)-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O2 and its molecular weight is 424.549. The purity is usually 95%.
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Scientific Research Applications
Serotonin Receptor Affinity and Psychotropic Activity
Research has developed new derivatives of purine-2,6-dione, including compounds structurally related to the specified chemical, to explore their affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and potential psychotropic activities. These compounds have shown promise as ligands for these receptors, displaying anxiolytic and antidepressant properties in preclinical models. Such studies are crucial for designing new therapeutic agents targeting mental health disorders (Chłoń-Rzepa et al., 2013).
Analgesic Activity
Another area of research involves the synthesis of new purine-2,6-dione derivatives to evaluate their analgesic and anti-inflammatory effects. Studies have identified several compounds within this class demonstrating significant pain-relieving properties in various in vivo models, suggesting potential for the development of new analgesic drugs (Zygmunt et al., 2015).
Anticancer Activity
Derivatives of purine, including those structurally similar to the specified compound, have been synthesized and tested against different cancer cell lines. Certain compounds have shown potent antiproliferative activity, indicating their potential as scaffolds for anticancer drug development. This line of research is essential for identifying new therapeutic options for cancer treatment (Zagórska et al., 2021).
Antidepressant and Anxiolytic-like Activity
Compounds with the purine-2,6-dione core have been explored for their antidepressant and anxiolytic-like activities in preclinical settings. Through binding assays and functional activity tests, certain derivatives have demonstrated promising results, contributing to the understanding of how structural modifications impact pharmacological profiles and offering avenues for new psychiatric medication development (Zagórska et al., 2009).
Antiviral Activity
Research on diketopiperazine derivatives from marine-derived actinomycetes has uncovered compounds with modest antiviral activities against the influenza A (H1N1) virus. This highlights the potential of purine derivatives and related compounds in contributing to the development of new antiviral agents (Wang et al., 2013).
Properties
IUPAC Name |
3-methyl-8-(4-pentylpiperazin-1-yl)-7-(2-phenylethyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-3-4-8-12-27-14-16-28(17-15-27)22-24-20-19(21(30)25-23(31)26(20)2)29(22)13-11-18-9-6-5-7-10-18/h5-7,9-10H,3-4,8,11-17H2,1-2H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHXBSGLCHHVRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.